molecular formula C8H18Cl2N2 B13501587 rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride

Cat. No.: B13501587
M. Wt: 213.15 g/mol
InChI Key: RZWPUVNIEBYCMH-JEFWNKQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[221]heptan-5-amine dihydrochloride is a bicyclic amine compound It is characterized by its unique structure, which includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure.

    Introduction of the amine group: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    N,N-dimethylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted bicyclic amines.

Scientific Research Applications

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride is unique due to its specific N,N-dimethylation and the presence of the bicyclo[2.2.1]heptane ring system. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C8H18Cl2N2

Molecular Weight

213.15 g/mol

IUPAC Name

(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine;dihydrochloride

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)8-4-7-3-6(8)5-9-7;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7-,8-;;/m1../s1

InChI Key

RZWPUVNIEBYCMH-JEFWNKQSSA-N

Isomeric SMILES

CN(C)[C@@H]1C[C@H]2C[C@@H]1CN2.Cl.Cl

Canonical SMILES

CN(C)C1CC2CC1CN2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.